N-methyl-4-(2-phenoxyethoxy)benzamide
Description
N-Methyl-4-(2-phenoxyethoxy)benzamide is a benzamide derivative characterized by a phenoxyethoxy substituent at the para position of the benzamide core and an N-methyl group on the amide nitrogen. This compound belongs to a broader class of benzamides, which are frequently explored for their pharmacological and material science applications due to their structural versatility and tunable electronic properties.
Properties
Molecular Formula |
C16H17NO3 |
|---|---|
Molecular Weight |
271.31g/mol |
IUPAC Name |
N-methyl-4-(2-phenoxyethoxy)benzamide |
InChI |
InChI=1S/C16H17NO3/c1-17-16(18)13-7-9-15(10-8-13)20-12-11-19-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,17,18) |
InChI Key |
AOJUMNKPIMNKPD-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC=C(C=C1)OCCOC2=CC=CC=C2 |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)OCCOC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
However, electron-withdrawing groups like trifluoromethyl (in compound 3b ) enhance electrophilicity, which is absent in the target compound. N-Alkylation (e.g., N-methyl or N-methoxyethyl) is a common modification to modulate solubility and metabolic stability .
Biological Activity Trends: PCAF HAT Inhibition: Benzamides with long acyl chains (e.g., 2-tetradecanoylamino in compound 17 ) show enhanced inhibitory activity (79%), suggesting that lipophilicity plays a critical role. The target compound’s phenoxyethoxy group may confer moderate lipophilicity but lacks direct evidence of enzyme inhibition. Antioxidant Activity: Derivatives like N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide exhibit high antioxidant activity (% inhibition = 86.6), attributed to phenolic hydroxyl groups . The target compound lacks such redox-active moieties.
Solubility and LogP Predictions
- N-Methyl-4-(2-phenoxyethoxy)benzamide: The phenoxyethoxy group likely increases hydrophobicity (predicted LogP ~3.5), comparable to N-methyl-4-(methylthio)benzamide (LogP ~2.8, ).
- 4-(2-Ethoxyethoxy)-N-(tetrahydro-2-furanylmethyl)benzamide (LogP ~2.1 ): The ethoxyethoxy and tetrahydrofuran groups enhance water solubility relative to the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
